3,5-Dibromobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFGMNBDIDEBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371032 | |

| Record name | 3,5-Dibromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-85-3 | |

| Record name | 3,5-Dibromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromobenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 3,5-Dibromobenzamide. It is intended to serve as a technical resource for professionals in research and development.

Core Chemical Properties and Structure

This compound is a halogenated aromatic amide. Its structure, featuring a benzene ring substituted with two bromine atoms and an amide group, makes it a valuable building block in synthetic organic chemistry and medicinal chemistry.

Structural Identifiers

The definitive structure of this compound is described by several standard chemical identifiers.

-

IUPAC Name : this compound[1]

-

InChI : InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)[1]

-

SMILES : C1=C(C=C(C(=C1)Br)C(=O)N)Br

Physicochemical Data

A summary of the key quantitative properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 278.93 g/mol | [1][2] |

| Melting Point | 187-191 °C | [2] |

| Appearance | Off-white crystalline powder | [2] |

| Exact Mass | 276.87379 Da | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

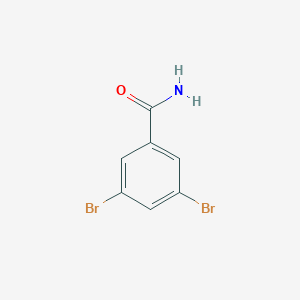

Chemical Structure Visualization

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis

This compound can be synthesized via standard amidation reactions. A general protocol involves the coupling of 3,5-dibromobenzoic acid with an amine source. The following is a representative, generalized workflow adapted from similar amide coupling reactions.[3]

Materials:

-

3,5-Dibromobenzoic acid

-

Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)

-

Coupling Reagent (e.g., EDC HCl, DCC, or conversion to acid chloride via thionyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Methodology (via Acid Chloride):

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3,5-dibromobenzoic acid (1.0 eq) in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the solid.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 3,5-dibromobenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of the ammonia source (e.g., concentrated aqueous ammonia, >2.0 eq) to the cooled acid chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound.

References

physicochemical characteristics of 3,5-Dibromobenzamide

An In-depth Technical Guide to the Physicochemical Characteristics of 3,5-Dibromobenzamide For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amide that serves as a valuable building block in synthetic organic chemistry and drug discovery. The presence of two bromine atoms on the phenyl ring at the meta positions relative to the amide group imparts unique electronic properties and provides reactive sites for further functionalization, particularly through cross-coupling reactions. This document provides a comprehensive overview of the known , detailed experimental protocols for its analysis, and logical workflows relevant to its synthesis and characterization.

Core Compound Identification

A summary of the fundamental identifiers for this compound is presented below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₅Br₂NO | [1][2] |

| Molecular Weight | 278.93 g/mol | [1][2] |

| CAS Number | 175205-85-3 | [1][2] |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(=O)N | [1] |

| InChIKey | IOFGMNBDIDEBIQ-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.

Tabulated Physicochemical Data

Quantitative data for this compound are summarized in the table below. Where experimental data is not available, this is noted, and values for structurally related compounds are provided for context where applicable.

| Property | Value | Reference / Note |

| Melting Point | Data not available | The related compound, 3,5-Dibromobenzoic acid, has a melting point of 218-220 °C.[3] |

| Boiling Point | Data not available | --- |

| Exact Mass | 278.87174 Da | [1] |

| Monoisotopic Mass | 276.87379 Da | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Solubility | No quantitative data available | General solubility is expected in organic solvents. The solubility of related compounds like benzoic acid has been studied in solvents such as water, methanol, ethanol, and toluene.[4][5] |

| pKa | Data not available | --- |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Tabulated Spectroscopic Data

| Analytical Method | Data Summary and Interpretation | Reference |

| Mass Spectrometry | The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) due to the presence of ⁷⁹Br and ⁸¹Br isotopes. | [6][7] |

| FTIR Spectroscopy | Spectra are available.[1] Expected characteristic peaks include: N-H stretching (amide, ~3400-3200 cm⁻¹), C=O stretching (amide I, ~1680-1650 cm⁻¹), N-H bending (amide II, ~1640-1550 cm⁻¹), and C-Br stretching (~680-515 cm⁻¹). | [8][9][10] |

| Raman Spectroscopy | FT-Raman spectra are available. | [1][2] |

| ¹H NMR | Experimental data not available. Expected signals would include aromatic protons and two amide protons. | [11] |

| ¹³C NMR | Experimental data not available. Expected signals would include aromatic carbons (including two C-Br carbons), and a carbonyl carbon. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe relevant experimental protocols for the synthesis and analysis of this compound.

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found, a standard and reliable method involves the conversion of 3,5-dibromobenzoic acid. The following protocol is adapted from general procedures for amide synthesis.[13][14]

Objective: To synthesize this compound from 3,5-dibromobenzoic acid.

Materials:

-

3,5-Dibromobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonium hydroxide (NH₄OH) solution or ammonia gas

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3,5-dibromobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3,5-dibromobenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude 3,5-dibromobenzoyl chloride in an anhydrous solvent like DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

If a precipitate (the product) forms, collect it by vacuum filtration. Wash the solid with cold water and diethyl ether.

-

If the product remains in the organic layer, separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization Protocol: Infrared Spectroscopy

Objective: To obtain an FTIR spectrum of solid this compound to identify functional groups.

Method: Potassium Bromide (KBr) Pellet Method.[10]

Materials:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr) powder (100-200 mg), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Gently grind the KBr powder in the agate mortar to a fine, consistent particle size.

-

Add the this compound sample to the mortar and grind thoroughly with the KBr until the mixture is homogeneous.

-

Transfer the powder mixture to the die of the pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes under vacuum to form a transparent or translucent disc.

-

Carefully remove the KBr disc from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations: Workflows and Logical Relationships

Diagrams are provided to illustrate key processes related to this compound.

Synthetic Pathway for this compound

The following diagram illustrates a logical workflow for the proposed synthesis of this compound from its corresponding carboxylic acid.

Analytical Workflow for Compound Characterization

This diagram outlines a standard workflow for the structural confirmation and purity analysis of a synthesized compound like this compound.

References

- 1. This compound | C7H5Br2NO | CID 2735937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 3,5-ジブロモ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Benzene, 1,3,5-tribromo- [webbook.nist.gov]

- 8. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. edu.rsc.org [edu.rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. N-(4-Bromophenyl)-3,5-dinitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dibromobenzamide CAS number and molecular weight

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential technical data on 3,5-Dibromobenzamide.

Core Chemical Properties

This compound is a substituted aromatic amide. Below is a summary of its key identifiers and molecular properties.

| Property | Value | Source |

| CAS Number | 175205-85-3 | [1][2][3] |

| Molecular Formula | C₇H₅Br₂NO | [1] |

| Molecular Weight | 278.93 g/mol | [1] |

Structural and Identifier Relationship

The following diagram illustrates the logical connection between the chemical name and its primary identifiers.

This document is intended for informational purposes for a technical audience. For experimental use, please refer to a comprehensive Safety Data Sheet (SDS).

References

Spectral Data Analysis of 3,5-Dibromobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dibromobenzamide, a halogenated aromatic amide of interest in chemical research and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the symmetry of the molecule simplifies the expected spectra.

¹H NMR (Proton NMR)

In a typical ¹H NMR spectrum, the aromatic protons of this compound are expected to produce two distinct signals. The two protons ortho to the carbonyl group (H-2 and H-6) are chemically equivalent, as are the two amide protons. The proton para to the carbonyl group (H-4) will show a separate signal. The amide protons may appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

¹³C NMR (Carbon-13 NMR)

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four signals for the aromatic carbons and one for the carbonyl carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet (d) | 2H | Ar-H (H-2, H-6) |

| ~7.6 - 7.8 | Triplet (t) | 1H | Ar-H (H-4) |

| ~7.5 - 8.5 | Broad Singlet (br s) | 2H | -CONH₂ |

Note: Predicted chemical shifts are based on data for similar benzamide structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 - 170 | C=O (Amide Carbonyl) |

| ~135 - 138 | Ar-C (C-1) |

| ~130 - 133 | Ar-C (C-3, C-5) |

| ~128 - 131 | Ar-C (C-4) |

| ~125 - 128 | Ar-C (C-2, C-6) |

Note: Predicted chemical shifts are based on established increments for substituted benzene rings and data from related compounds.

Infrared (IR) Spectroscopy

The presence of an FTIR spectrum for this compound has been recorded using a KBr pellet technique[1]. The characteristic absorption bands for the functional groups present in the molecule are summarized below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3350 - 3150 | Strong, Broad | N-H Stretch (Amide) |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I band) |

| ~1600 | Medium | N-H Bend (Amide II band) |

| ~1550, ~1470 | Medium to Strong | Aromatic C=C Stretch |

| ~800 - 700 | Strong | C-Br Stretch |

| ~700 - 600 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 277 | ~50% | [M]⁺ (C₇H₅⁷⁹Br₂NO) |

| 279 | ~100% | [M+2]⁺ (C₇H₅⁷⁹Br⁸¹BrNO) |

| 281 | ~50% | [M+4]⁺ (C₇H₅⁸¹Br₂NO) |

| 198/200 | Variable | [M - Br]⁺ |

| 155 | Variable | [C₆H₄Br]⁺ |

| 120 | Variable | [C₇H₅NO]⁺ (Benzamide fragment) |

| 104 | Variable | [C₇H₄O]⁺ (Benzoyl cation fragment) |

| 76 | Variable | [C₆H₄]⁺ (Benzene fragment) |

Note: The molecular weight of this compound is approximately 278.93 g/mol . The m/z values correspond to the major isotopic peaks.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

3. ¹³C NMR Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90 degrees, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - Mass Spectrometry, EI-MS):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

References

Navigating the Solubility Landscape of 3,5-Dibromobenzamide: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This in-depth technical guide focuses on the solubility of 3,5-Dibromobenzamide in organic solvents, providing a predictive overview, detailed experimental protocols for solubility determination, and insights gleaned from structurally related molecules.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the known solubility of structurally similar compounds such as benzamide, a qualitative solubility profile for this compound can be predicted. The presence of the polar amide group suggests some solubility in polar solvents, while the dibrominated benzene ring introduces significant non-polar character, likely favoring solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amide group can form hydrogen bonds with the solvent's hydroxyl group, but the bulky, non-polar dibromophenyl group will limit solubility. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amide protons and can effectively solvate the aromatic ring, leading to favorable interactions. |

| Moderately Polar | Ethyl Acetate, Chloroform | Soluble | The overall polarity of these solvents is well-suited to solubilize a molecule with both polar and non-polar characteristics. 1,4-dibromobenzene shows good solubility in these solvents[1]. |

| Non-Polar | Toluene, Hexane | Poorly Soluble to Insoluble | The polar amide group will significantly hinder solubility in highly non-polar environments. |

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2]

Key Experimental Protocol: Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a solvent over a set period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with a constant temperature bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining this compound is measured.

-

Chromatographic or Spectroscopic Analysis: Dilute the filtered saturated solution to a concentration within the linear range of a pre-established calibration curve for HPLC or UV-Vis spectroscopy. The concentration of the original saturated solution can then be calculated.

-

Diagram of the Shake-Flask Method Workflow

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dibromobenzamide, intended for use by professionals in research and development settings. The following sections detail hazard identification, protective measures, emergency procedures, and toxicological data to ensure safe laboratory practices.

Section 1: Hazard Identification and Classification

This compound is classified as an acute oral toxicant.[1] It is crucial to understand its hazards to implement appropriate safety measures. The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

Table 1: GHS Hazard Classification for this compound [1]

| Category | Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 |

| Danger | H301: Toxic if swallowed |

Precautionary Statements: [1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P316: IF SWALLOWED: Get emergency medical help immediately.

-

P321: Specific treatment (see supplemental first aid instructions on this label).

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO | [1] |

| Molecular Weight | 278.93 g/mol | [1] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 187-191 °C | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| CAS Number | 175205-85-3 | [1] |

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling:

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Dust Formation: Avoid formation and inhalation of dust. All manipulations that may generate dust, such as weighing, should be conducted in a ventilated enclosure.[4]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[5]

-

Tools: Use appropriate, non-sparking tools for handling the solid material.[4][5]

Storage:

-

Container: Keep the container tightly closed when not in use.[4][6]

-

Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4][6]

-

Incompatible Materials: Avoid strong oxidizing agents.[3][7]

-

Security: Store in a locked-up area to restrict access.[3]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | Protects against dust particles and potential splashes.[4] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[4] Gloves must be inspected prior to use. | Prevents skin contact and absorption.[4] |

| Body Protection | Laboratory coat or chemical-resistant coveralls.[4] | Protects personal clothing from contamination.[4] |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[4] A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes the inhalation of airborne particles.[4] |

Section 5: First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 4: First Aid Protocols for this compound Exposure

| Exposure Route | Protocol |

| Ingestion | Get medical attention immediately. [8] Rinse mouth with water. Never give anything by mouth to an unconscious person. |

| Skin Contact | Promptly wash the contaminated skin with plenty of soap and water.[8] If skin irritation occurs, get medical advice. Remove contaminated clothing and wash it before reuse. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Get medical attention immediately.[8] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[3] Consult a physician. |

Section 6: Accidental Release Measures

In the event of a spill, a systematic approach is necessary to ensure the safety of laboratory personnel and the environment.

Spill Cleanup Protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.[4]

-

Ventilate: Ensure adequate ventilation.

-

PPE: Wear appropriate personal protective equipment as detailed in Section 4, including respiratory protection.[4]

-

Containment: Prevent the spill from entering drains or watercourses.[5]

-

Cleanup (Solid Spill): Carefully sweep or shovel up the material, avoiding dust generation.[4] Place the collected material into a suitable, sealed container for disposal.[4]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent.

-

Disposal: Dispose of the waste material through a licensed professional waste disposal service.

Caption: Emergency response workflow for a this compound spill.

Section 7: Toxicological Information

The primary toxicological concern for this compound is its acute oral toxicity.[1]

-

Acute Oral Toxicity: Classified as GHS Category 3, indicating that it is toxic if swallowed.[1]

-

Other Hazards: While specific data for skin and eye irritation is not prominently available for this exact compound, related brominated aromatic compounds can be irritants.[2] Therefore, it is prudent to handle it as a potential skin, eye, and respiratory irritant.

Note: Detailed experimental protocols for toxicological studies are proprietary to the conducting agencies and are not publicly detailed in standard safety data sheets. The classifications are based on results from these studies.

Section 8: Disposal Considerations

Waste generated from this compound must be handled as hazardous waste.

-

Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.

-

Method: One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

-

Regulations: All disposal practices must be in accordance with federal, state, and local regulations.

References

- 1. This compound | C7H5Br2NO | CID 2735937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 175205-85-3 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

3,5-Dibromobenzamide: A Technical Guide to its Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 3,5-Dibromobenzamide. It is intended for informational purposes for a scientific audience. It is crucial to note that publicly available, in-depth toxicological studies on this specific compound are limited. Much of the detailed experimental data required for a complete toxicological profile is not available in the public domain.

Introduction

This compound is a halogenated aromatic compound. Its toxicological profile is of interest to researchers and professionals in drug development and chemical safety assessment. This guide summarizes the existing toxicological information and outlines standard experimental protocols relevant to the assessment of such a compound.

Hazard Identification and Classification

The primary available toxicological information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notification.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

Source: Aggregated GHS information provided by companies to ECHA C&L Inventory.

Quantitative Toxicological Data

Comprehensive quantitative toxicological data from dedicated studies on this compound are not publicly available. The following tables indicate the data gaps for key toxicological endpoints.

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Not available | Oral | No data available | - |

| LD50 | Not available | Dermal | No data available | - |

| LC50 | Not available | Inhalation | No data available | - |

Table 3: Repeated Dose Toxicity Data for this compound

| Study Duration | Species | Route | NOAEL/LOAEL | Target Organs | Reference |

| Sub-acute (28-day) | Not available | Not available | No data available | Not available | - |

| Sub-chronic (90-day) | Not available | Not available | No data available | Not available | - |

| Chronic | Not available | Not available | No data available | Not available | - |

Table 4: Genotoxicity Data for this compound

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | No data available | - |

| Chromosomal Aberration | Mammalian cells | With and without | No data available | - |

| In vitro Micronucleus | Mammalian cells | With and without | No data available | - |

| In vivo Micronucleus | Rodent | - | No data available | - |

Table 5: Carcinogenicity Data for this compound

| Species | Route | Exposure Duration | Findings | Reference |

| Not available | Not available | Not available | No data available | - |

Table 6: Reproductive and Developmental Toxicity Data for this compound

| Study Type | Species | Route | Key Findings | Reference |

| Two-Generation | Not available | Not available | No data available | - |

| Prenatal Developmental | Not available | Not available | No data available | - |

Standardized Experimental Protocols

In the absence of specific studies for this compound, this section details the standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the standard methodologies that would be employed to assess the toxicity of a novel chemical substance.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[1]

-

Principle: A stepwise procedure is used with a limited number of animals per step.[1] The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the classification of the substance into a toxicity class based on the observed mortality.[2]

-

Test Animals: Typically, rats are used.[2]

-

Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1]

-

Endpoint: The test allows for the classification of the substance according to the GHS and an estimation of the LD50.[2]

Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.[3][4]

-

Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals for 90 days.[3][5]

-

Test Animals: The preferred species is the rat.[5]

-

Procedure: The substance is typically administered daily via the diet, in drinking water, or by gavage.[5] Animals are observed for signs of toxicity. Detailed hematology, clinical biochemistry, and pathology examinations are conducted.[3][6]

-

Endpoint: The study provides information on major toxic effects, target organs, and the No-Observed-Adverse-Effect Level (NOAEL).[3][7]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[8][9]

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[10]

-

Procedure: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.[8]

-

Endpoint: A positive result indicates that the substance is mutagenic under the test conditions.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test is designed to identify agents that cause structural chromosome aberrations in cultured mammalian cells.[11][12][13]

-

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.[11][14][15]

-

Procedure: The test is conducted with and without a metabolic activation system. Cells are treated with the test substance for a defined period, and then chromosomes are prepared and analyzed microscopically for aberrations.[13][14]

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[11]

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism.[16][17][18]

-

Principle: The test substance is administered to pregnant animals during the period of organogenesis.[17][19]

-

Test Animals: The preferred species are the rat and the rabbit.[18][19]

-

Procedure: Pregnant females are dosed daily. Just prior to parturition, the dams are euthanized, and the uterine contents are examined. Fetuses are examined for external, visceral, and skeletal abnormalities.[19][20]

-

Endpoint: The study provides information on maternal toxicity, embryofetal death, and structural abnormalities.[17]

Two-Generation Reproduction Toxicity Study (OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance.[21][22][23]

-

Principle: The test substance is administered to two generations of animals. Effects on mating, pregnancy, parturition, lactation, and offspring development are evaluated.[21][24][25]

-

Test Animals: The rat is the preferred species.[25]

-

Procedure: The parental (F0) generation is exposed to the test substance before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are also exposed and subsequently mated to produce a second generation (F2).[22][24]

-

Endpoint: The study identifies effects on reproductive parameters and provides a NOAEL for parental, reproductive, and offspring toxicity.[25]

Visualizations

General Workflow for Toxicological Risk Assessment

Since no specific signaling pathways for this compound have been identified, the following diagram illustrates a generalized workflow for the toxicological risk assessment of a chemical substance. This process is fundamental for drug development and chemical safety professionals.

This diagram outlines the four key stages of risk assessment: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization.[26][27][28][29] It shows the logical progression from initial screening and in vitro tests to more complex in vivo studies, culminating in a comprehensive risk evaluation.[30]

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. ask-force.org [ask-force.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 7. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408) | Semantic Scholar [semanticscholar.org]

- 8. biosafe.fi [biosafe.fi]

- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. criver.com [criver.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

- 20. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. ecetoc.org [ecetoc.org]

- 25. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 26. chemsafetypro.com [chemsafetypro.com]

- 27. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. What is Chemical Toxicological Assessment? [gpcregulatory.com]

- 30. Ab initio chemical safety assessment: A workflow based on exposure considerations and non-animal methods - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 3,5-Dibromobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromobenzamide is a halogenated aromatic compound belonging to the versatile class of benzamides, which are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous pharmacologically active compounds. While direct biological data for this compound is limited in publicly available literature, this technical guide synthesizes information on structurally related brominated and 3,5-disubstituted benzamide derivatives to infer its potential biological activities. This document provides a comprehensive overview of potential anticancer and antimicrobial properties, supported by quantitative data from analogous compounds, detailed experimental methodologies for in vitro screening, and visualizations of relevant signaling pathways and experimental workflows. The information presented herein aims to serve as a foundational resource for researchers initiating studies on this compound and its potential therapeutic applications.

Introduction

Benzamide and its derivatives are of significant interest in drug discovery, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of halogen substituents, such as bromine, onto the benzamide scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity and electronic character, thereby influencing its biological activity. This guide focuses on the potential of this compound, a dibrominated benzamide, by examining the established biological activities of closely related analogs.

Potential Anticancer Activity

While no direct anticancer studies on this compound are readily available, research on brominated benzamide derivatives suggests potential cytotoxic activity against various cancer cell lines. A notable study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has identified potent inhibitory activity against non-small cell lung cancer (NSCLC) cell lines.

Data Presentation: Anticancer Activity of a Brominated Benzamide Derivative

The following table summarizes the in vitro cytotoxic activity of compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, against several NSCLC cell lines with FGFR1 amplification.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| C9 | NCI-H520 | 1.36 ± 0.27 | [1] |

| C9 | NCI-H1581 | 1.25 ± 0.23 | [1] |

| C9 | NCI-H226 | 2.31 ± 0.41 | [1] |

| C9 | NCI-H460 | 2.14 ± 0.36 | [1] |

| C9 | NCI-H1703 | 1.85 ± 0.32 | [1] |

Potential Antimicrobial Activity

Halogenated benzamides have demonstrated promising activity against a range of microbial pathogens.[2] Although specific data for this compound is not available, studies on other benzamide derivatives provide insight into their potential antimicrobial efficacy. For instance, certain N-(1,3,4-oxadiazol-2-yl)benzamides have shown potent activity against Neisseria gonorrhoeae and other Gram-positive pathogens.[3]

Data Presentation: Antimicrobial Activity of Benzamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzamide derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HSGN-237 | Neisseria gonorrhoeae | 0.125 | [3] |

| HSGN-238 | Neisseria gonorrhoeae | 0.125 | [3] |

| HSGN-235 | Staphylococcal strains | 0.25 - 1 | [3] |

| HSGN-237 | Staphylococcal strains | 0.25 - 1 | [3] |

| HSGN-238 | Staphylococcal strains | 0.25 - 1 | [3] |

| Compound 8i | Gram-positive & Gram-negative bacteria | Not specified | [4] |

| Compound 9 | Gram-positive & Gram-negative bacteria | Not specified | [4] |

Potential Enzyme Inhibition

Benzamide derivatives have been explored as inhibitors of various enzymes. For instance, 3,5-disubstituted benzamide derivatives have been designed as allosteric activators of glucokinase, an important enzyme in glucose metabolism.[5][6] Additionally, some benzamide analogs have been investigated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[7] Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against certain enzymes, warranting further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of compounds like this compound.

In Vitro Cytotoxicity Testing: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Detergent reagent (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Test compound (this compound)

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours. Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

-

96-well microtiter plates

-

Test compound (this compound)

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile saline

-

Multipipettor

-

ELISA reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a microtiter plate. In the first column of wells, add 100 µL of a 2x concentrated solution of the test compound in broth.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth column as a sterility control (no bacteria).

-

Inoculation: Add 5 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by measuring the optical density using an ELISA reader.

Visualizations

Potential Signaling Pathway Inhibition

Based on the activity of a structurally related compound, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, this compound could potentially inhibit the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway, which is implicated in cell proliferation and survival in certain cancers.[1]

Caption: Potential inhibition of the FGFR1 signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The following diagram illustrates the workflow for determining the cytotoxic effects of this compound using the MTT assay.

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Workflow: Antimicrobial Susceptibility (Broth Microdilution)

The following diagram outlines the steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently sparse, the data from structurally similar brominated and 3,5-disubstituted benzamides suggest that it holds potential as a scaffold for the development of novel anticancer and antimicrobial agents. The provided data on related compounds, along with detailed experimental protocols and illustrative diagrams, offer a solid foundation and a starting point for researchers interested in exploring the therapeutic potential of this compound. Further in-depth studies are warranted to elucidate its specific biological targets, mechanisms of action, and full spectrum of activity.

References

- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. ibg.kit.edu [ibg.kit.edu]

3,5-Dibromobenzamide: A Versatile Precursor in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3,5-Dibromobenzamide is a halogenated aromatic amide that serves as a pivotal building block in organic synthesis. Its structure, featuring a benzene ring substituted with two bromine atoms at the meta positions relative to a primary amide group, offers multiple reactive sites for strategic functionalization. The bromine atoms are amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Simultaneously, the amide moiety can undergo classic transformations, such as the Hofmann rearrangement, to yield valuable aniline derivatives. This combination of functionalities makes this compound a highly versatile precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its key transformations, detailed experimental protocols, and applications in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅Br₂NO |

| Molecular Weight | 278.93 g/mol |

| CAS Number | 175205-85-3 |

| Appearance | Solid |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(=O)N |

| InChIKey | IOFGMNBDIDEBIQ-UHFFFAOYSA-N |

Key Synthetic Transformations

The synthetic utility of this compound is primarily derived from transformations of its amide group and the reactivity of its carbon-bromine bonds.

Hofmann Rearrangement: Access to 3,5-Dibromoaniline

The Hofmann rearrangement provides a direct pathway to convert the primary amide of this compound into a primary amine, yielding 3,5-dibromoaniline with the loss of one carbon atom.[2][3] This reaction typically proceeds by treating the amide with bromine or a bromine equivalent (like sodium hypobromite, formed in situ from bromine and sodium hydroxide) in a basic solution.[2][3] The reaction progresses through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[2][4] This transformation is fundamental for preparing substituted anilines that are themselves valuable synthetic intermediates.

Experimental Protocol: Hofmann Rearrangement

This protocol is adapted from the general procedure for the Hofmann rearrangement using sodium hypochlorite (household bleach).[5]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium hydroxide (2.2 equivalents) in water and cool the solution to 0-5 °C in an ice-water bath.

-

Amide Addition: Slowly add this compound (1.0 equivalent) to the cold sodium hydroxide solution while stirring vigorously.

-

Oxidant Addition: To the resulting suspension, add household bleach (sodium hypochlorite solution, typically 5-6%, 1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to approximately 60-80 °C for 1 hour to ensure the complete hydrolysis of the isocyanate intermediate.

-

Work-up: Cool the reaction mixture to room temperature. The product, 3,5-dibromoaniline, may precipitate and can be collected by vacuum filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base.[6][7] This reaction transforms this compound into N-aryl or N-alkyl derivatives, significantly expanding its molecular complexity. The choice of palladium source, ligand, and base is critical for achieving high yields.[8][9]

References

- 1. This compound | C7H5Br2NO | CID 2735937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Hofmann Rearrangement Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solved Experiment 5 - Hofmann Rearrangement using Household | Chegg.com [chegg.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Theoretical Analysis of the Molecular Structure of 3,5-Dibromobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural elucidation of 3,5-Dibromobenzamide. While direct experimental and extensive theoretical studies on this specific molecule are limited in the public domain, this document synthesizes established quantum chemical methods and spectroscopic analysis techniques to present a robust framework for its molecular characterization. The guide details proposed computational protocols, expected structural parameters, and vibrational analysis based on Density Functional Theory (DFT) calculations. The information herein is intended to serve as a foundational resource for researchers engaged in the study of halogenated benzamides and their potential applications in medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic amide with potential applications in organic synthesis and as a scaffold in drug discovery. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and biological activity. Theoretical studies, primarily employing quantum chemical calculations, offer a powerful and cost-effective means to investigate these molecular properties at the atomic level.[1][2] This guide outlines the application of these methods to this compound.

Molecular Structure and Geometry Optimization

The initial and most critical step in the theoretical analysis of a molecule is the determination of its equilibrium geometry. This is achieved through geometry optimization using quantum chemical methods.

Computational Methodology

Density Functional Theory (DFT) has been demonstrated to be a reliable and computationally efficient method for studying the geometry and electronic structure of organic molecules.[3][4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for such calculations.[5][6] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules containing second-row elements and beyond.[5][6][7]

Experimental Protocol: Geometry Optimization

-

Input Structure: A plausible 3D structure of this compound is generated using molecular modeling software.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are utilized.

-

Method: The calculation is set up using the DFT framework.

-

Functional: The B3LYP functional is selected.

-

Basis Set: The 6-311++G(d,p) basis set is employed to describe the atomic orbitals.

-

Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.

-

Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Predicted Geometrical Parameters

Based on the proposed computational methodology, the following tables summarize the expected (hypothetical) optimized geometrical parameters for this compound. These values are derived from standard bond lengths and angles for similar molecular fragments and are presented for illustrative purposes.

Table 1: Predicted Bond Lengths (Å) for this compound

| Bond | Predicted Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.39 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.39 |

| C1-C7 | 1.50 |

| C7=O8 | 1.24 |

| C7-N9 | 1.35 |

| N9-H10 | 1.01 |

| N9-H11 | 1.01 |

| C3-Br12 | 1.90 |

| C5-Br13 | 1.90 |

Table 2: Predicted Bond Angles (°) for this compound

| Angle | Predicted Angle (°) |

| C6-C1-C2 | 120.0 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 120.0 |

| C2-C1-C7 | 120.0 |

| C6-C1-C7 | 120.0 |

| C1-C7-O8 | 120.5 |

| C1-C7-N9 | 118.0 |

| O8-C7-N9 | 121.5 |

| C7-N9-H10 | 120.0 |

| C7-N9-H11 | 120.0 |

| H10-N9-H11 | 120.0 |

| C2-C3-Br12 | 120.0 |

| C4-C3-Br12 | 120.0 |

| C4-C5-Br13 | 120.0 |

| C6-C5-Br13 | 120.0 |

Table 3: Predicted Dihedral Angles (°) for this compound

| Dihedral Angle | Predicted Angle (°) |

| C6-C1-C7-O8 | 180.0 |

| C2-C1-C7-N9 | 180.0 |

| C1-C7-N9-H10 | 0.0 |

| C1-C7-N9-H11 | 180.0 |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical frequency calculations can aid in the assignment of experimental spectra.

Computational Protocol for Vibrational Frequencies

The harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization (B3LYP/6-311++G(d,p)). It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the computed frequencies for better agreement with experimental data.

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: The optimized molecular structure of this compound is used as the input.

-

Software: A quantum chemistry package like Gaussian is used.

-

Method: A frequency calculation is performed using the same DFT functional and basis set as the optimization (B3LYP/6-311++G(d,p)).

-

Output: The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode.

-

Scaling: The calculated frequencies are scaled by an appropriate scaling factor (typically around 0.96-0.98 for B3LYP).

-

Visualization: The vibrational modes can be visualized to understand the nature of the atomic motions.

Predicted Vibrational Frequencies and Assignments

The following table presents a selection of predicted, scaled vibrational frequencies for key functional groups in this compound.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment |

| 3450-3550 | N-H asymmetric stretching |

| 3350-3450 | N-H symmetric stretching |

| 3050-3100 | C-H aromatic stretching |

| 1680-1700 | C=O stretching (Amide I) |

| 1580-1620 | N-H bending (Amide II) |

| 1450-1550 | C=C aromatic stretching |

| 1200-1300 | C-N stretching |

| 1000-1100 | C-Br stretching |

| 800-900 | C-H out-of-plane bending |

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Theoretical Study Workflow

Caption: Workflow for theoretical analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the structural and spectroscopic characterization of this compound. By employing Density Functional Theory calculations with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometric parameters, vibrational frequencies, and electronic properties. The methodologies and expected data presented herein provide a valuable starting point for researchers and scientists in the fields of computational chemistry, drug design, and materials science to further investigate the properties and potential applications of this compound and related compounds. The combination of theoretical calculations with experimental validation will ultimately lead to a deeper understanding of the structure-property relationships in this class of molecules.

References

- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dibromobenzamide from 3,5-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzamide is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. The presence of two bromine atoms on the aromatic ring offers sites for further functionalization through cross-coupling reactions, while the amide moiety is a key structural feature in many biologically active compounds. This document provides a detailed protocol for the synthesis of this compound from 3,5-dibromobenzoic acid, a common and efficient route involving the conversion of the carboxylic acid to an acyl chloride followed by amidation.

Data Presentation

A summary of the key physicochemical properties and spectroscopic data for the starting material and the final product is presented below. This data is crucial for reaction monitoring and product characterization.

| Property | 3,5-Dibromobenzoic Acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₄Br₂O₂ | C₇H₅Br₂NO |

| Molecular Weight | 279.91 g/mol | 278.93 g/mol [1] |

| CAS Number | 618-58-6 | 175205-85-3[1] |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 218-220 °C | Not explicitly found, but expected to be a solid at room temperature. |

| ¹H NMR (ppm) | ~8.1 (t, 1H), ~8.3 (d, 2H) (in DMSO-d₆) | Aromatic protons expected between 7.5-8.5 ppm, amide protons (NH₂) expected between 7.0-8.0 ppm. |

| ¹³C NMR (ppm) | Aromatic carbons ~120-135, Carbonyl carbon ~165 | Aromatic carbons ~120-140, Carbonyl carbon ~165-170 |

| IR (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1600 (C=C) | ~3400 & ~3200 (N-H str.), ~1660 (C=O str., Amide I), ~1600 (N-H bend, Amide II), ~1550 (C=C) |

Experimental Protocols

This protocol details the synthesis of this compound from 3,5-dibromobenzoic acid via a two-step, one-pot procedure using thionyl chloride.

Materials:

-

3,5-Dibromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or solvent-free conditions

-

Concentrated ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

-

Triethylamine (Et₃N) (optional, as a base)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

Step 1: Formation of 3,5-Dibromobenzoyl Chloride

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3,5-dibromobenzoic acid (1.0 eq).

-

This reaction can be performed neat or in an anhydrous aprotic solvent like dichloromethane (DCM). For a solvent-based reaction, add anhydrous DCM to the flask.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature with stirring. The addition can be done using a dropping funnel. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.

-

If using a solvent, gently heat the reaction mixture to reflux (approximately 40 °C for DCM) for 1-3 hours. For a solvent-free reaction, the mixture can be stirred at room temperature or gently heated to 50-60 °C. The progress of the reaction can be monitored by the cessation of gas evolution.

Step 2: Amidation

-

After the formation of the acyl chloride is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide solution dropwise to the cooled reaction mixture with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. This step is highly exothermic and should be performed with caution. The addition of a base like triethylamine (1.1 eq) before the ammonia source can help to neutralize the HCl generated.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

If DCM was used as a solvent, separate the organic layer. If the reaction was performed neat, extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References